2-(Diphenylphosphino)phenol (CAS 60254-10-6) is a bifunctional, hemilabile P,O-bidentate ligand widely utilized in transition metal catalysis, including SHOP-type ethylene oligomerization, cross-coupling, and transfer hydrogenation. Unlike standard monodentate phosphines, it features a phenolic hydroxyl group ortho to the diphenylphosphino moiety, allowing it to act as a neutral κP-monodentate ligand, a neutral κ²P,O-chelate, or an anionic κ²P,O-ligand upon deprotonation. This structural duality provides dynamic stabilization of reactive metal centers (e.g., Ni, Pd, Ru, Zr), making it highly valued for synthesizing robust, single-component catalyst precursors that require precise control over coordination site availability during complex catalytic cycles [1].
Substituting 2-(Diphenylphosphino)phenol with generic monodentate phosphines (like triphenylphosphine) or non-hemilabile bidentate ligands (like dppe) fundamentally alters the catalytic mechanism. Monodentate alternatives lack the secondary oxygen donor, preventing the dynamic 'open-close' mechanism required to stabilize transient intermediates without permanently blocking the active site. Furthermore, substituting with other P,O-ligands such as 2-(diphenylphosphino)anisole removes the capacity for deprotonation, eliminating the ability to form anionic phenolate complexes that are critical for high-temperature stability and specific resting-state geometries in Ru(II) and Ni(II) systems. This lack of hemilability and proton-responsiveness leads to premature catalyst deactivation and inferior turnover numbers in demanding industrial environments [1].
In Ru(II) p-cymene systems, 2-(Diphenylphosphino)phenol demonstrates strict solvent-dependent coordination. In protic solvents like methanol, it forms a stable cationic κ²P,O-chelate, whereas in chlorinated solvents, it equilibrates to a dimeric κP-monodentate species (with the dimeric form being ~3.4 kcal/mol more stable in the gas phase). In contrast, standard monodentate ligands like triphenylphosphine remain statically coordinated regardless of the solvent environment [1].
| Evidence Dimension | Coordination mode adaptability |
| Target Compound Data | Reversible κ²P,O to κP-monodentate shift based on solvent H-bonding |
| Comparator Or Baseline | Triphenylphosphine (PPh3) (Static κP-monodentate only) |
| Quantified Difference | 3.4 kcal/mol stabilization difference between states |
| Conditions | Ru(II) p-cymene systems in MeOH vs. chlorinated solvents |
Allows process chemists to activate or deactivate specific coordination sites simply by changing the solvent, avoiding the need to synthesize entirely new catalyst precursors.
Cationic methallylnickel complexes utilizing 2-(diphenylphosphino)phenol act as highly active single-component catalysts for the conversion of ethylene to butenes and hexenes at ambient temperatures. While neutral organonickel P,O-chelate catalysts typically yield linear oligomers, the cationic phosphinophenol variants drive the formation of branched and internal olefins without requiring aggressive co-catalysts. Related palladium complexes are generally inactive under the same ambient conditions [1].
| Evidence Dimension | Ethylene conversion activity |
| Target Compound Data | Highly active at ambient temperature (single-component) |
| Comparator Or Baseline | Neutral P,O-chelate Ni catalysts (require different conditions, yield linear products) and Pd analogs (inactive) |
| Quantified Difference | Qualitative shift from inactive/linear to highly active/branched at ambient temperature |
| Conditions | Ethylene oligomerization at 25 °C |
Enables the procurement of a ligand capable of driving single-component, co-catalyst-free olefin oligomerization under exceptionally mild industrial conditions.
When deprotonated, 2-(diphenylphosphino)phenol forms an anionic bidentate ortho-oxy-substituted phosphine complex with Ru(II). Tandem ESI-MS/MS and kinetic studies reveal that these chelated complexes require temperatures of ≥ 80 °C to initiate catalytic activity (e.g., in hydrogenation). In direct contrast, non-chelated bis-phosphine analogs such as [RuCl(PPh3)2(arene)]+ undergo rapid ligand dissociation and exhibit catalytic activity at much lower temperatures (≤ 50 °C) [1].
| Evidence Dimension | Temperature threshold for catalytic activation/ligand dissociation |
| Target Compound Data | ≥ 80 °C (Anionic P,O-chelate of 2-DPP) |
| Comparator Or Baseline | ≤ 50 °C (Standard PPh3 complex) |
| Quantified Difference | +30 °C increase in resting-state thermal stability |
| Conditions | Ru(II) arene-catalyzed hydrogenation / ESI-MS/MS ligand exchange |
Provides a highly stable catalyst resting state that prevents premature degradation during high-temperature manufacturing processes or prolonged storage.
Due to its solvent-dependent hemilability, 2-(diphenylphosphino)phenol is the optimal choice for synthesizing Ru(II) and Ir(III) transfer hydrogenation catalysts. The ability of the phenolic oxygen to reversibly coordinate allows the catalyst to dynamically stabilize transient hydride intermediates while freeing up active sites during the catalytic cycle, resulting in exceptionally high turnover frequencies [1].
In industrial olefin processing, this ligand is highly suited for the preparation of cationic methallylnickel catalysts. Its unique electronic profile enables single-component oligomerization of ethylene into branched and internal olefins at ambient temperatures, bypassing the need for expensive or hazardous co-catalysts typically required by standard neutral P,O or non-hemilabile P,P ligands[2].
The ability of 2-(diphenylphosphino)phenol to form robust, anionic κ²P,O-chelates makes it an excellent candidate for high-temperature cross-coupling reactions. Because the resting state of the resulting metal complexes requires temperatures above 80 °C to undergo ligand dissociation, it ensures that the catalyst remains intact during the initial heating phases of demanding industrial batch reactions [3].
Irritant